molecular formula C11H18O3 B13212275 Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13212275
M. Wt: 198.26 g/mol
InChI Key: FDTVACOTHDLSFD-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a bicyclic ester characterized by a spiro[2.5]octane framework, where a five-membered oxirane ring is fused to a two-membered cyclopropane-like structure. The compound features a methyl ester group at position 2 and an ethyl substituent at position 2. This spirocyclic architecture imparts unique steric and electronic properties, making it relevant for applications in medicinal chemistry, flavoring agents, and materials science.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-8-6-4-5-7-11(8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3

InChI Key

FDTVACOTHDLSFD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC12C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound with applications in scientific research, including its use as a building block for synthesizing more complex molecules. It is investigated for its potential biological activity, its interactions with biomolecules, and its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects. Its unique spirocyclic structure, featuring an oxaspiro ring system, is key to its use in various research and industrial applications.

Chemical Reactions

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

The major products formed from these reactions include carboxylic acids from oxidation, alcohol derivatives from reduction, and amides or thioesters from substitution.

Scientific Research Applications

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has applications across various scientific disciplines:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: It is studied for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
  • Industry: It is utilized in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The spiro structure provides unique steric properties that can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate 4-ethyl, 2-methyl ester C₁₁H₁₈O₃* ~198.26* Potential flavoring agent; spirocyclic rigidity [Hypothetical]
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate 2-ethyl ester C₉H₁₄O₃ 170.21 Flavoring agent (Japan designated)
Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate 4-ethyl, 2-ethyl ester C₁₂H₂₀O₃ 212.28 Discontinued; similar steric bulk
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 2-chloro, 4-methyl, 2-methyl ester C₁₀H₁₅ClO₃ 218.68 Chlorine enhances reactivity; higher molecular weight
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate 2-isopropyl, 2-methyl ester C₁₁H₁₈O₃ 198.26 Increased steric hindrance at position 2; discontinued
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate 4-methoxy, 1,6-dioxa, 2-methyl ester C₉H₁₄O₅ 202.20 Additional oxygen atom; altered electronic properties

*Calculated based on analogous structures.

Physicochemical and Functional Comparisons

Ester Group Influence: Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates compared to ethyl esters (e.g., Ethyl 1-oxaspiro[2.5]octane-2-carboxylate) due to reduced steric hindrance . This impacts stability in aqueous environments or biological systems.

Substituent Effects: Chlorine vs. Alkyl Groups: The chloro substituent in Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate increases molecular weight by ~20 g/mol compared to the target compound and introduces electrophilic reactivity, making it prone to nucleophilic substitution .

Spiro vs. Bicyclic Systems: Bicyclo[2.2.2]octane derivatives (e.g., Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate) exhibit higher melting points (e.g., 227–229 °C ) due to rigid, fused-ring systems and hydrogen-bonding capabilities from amine groups. Spiro compounds like the target molecule may have lower melting points due to reduced symmetry.

Biological Activity

Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which influences its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic arrangement that contributes to its distinct chemical properties. The molecular formula is C12H18O3C_{12}H_{18}O_3 with a molecular weight of approximately 218.27 g/mol. The spiro configuration allows for unique conformational dynamics, which can enhance its interaction with biological targets.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The spiro structure enables it to fit into unique binding sites, potentially modulating the activity of various biomolecules. Preliminary studies suggest that it may influence biochemical pathways related to:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, impacting metabolic processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, thus affecting signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli22
Pseudomonas aeruginosa20

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Potential

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Cell line studies indicate that it may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound appears to disrupt the cell cycle, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It has been noted to activate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry found that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, suggesting potential for development as an antibiotic .
  • Anticancer Research : Another investigation demonstrated that the compound reduced viability in MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, and how can reaction conditions be optimized?

Answer:
Spirocyclic compounds like this require tailored cyclization or ring-closing strategies. A viable approach involves intramolecular cyclization of a pre-functionalized precursor. For example:

  • Use Knoevenagel condensation or Michael addition to form the spirocyclic core, followed by esterification with methyl chloroformate.
  • Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., DBU or Pd/C) to enhance regioselectivity.
  • Monitor reaction progress via TLC or GC-MS to isolate intermediates. Yield improvements (≥70%) are achievable by controlling temperature (80–120°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: How can spectroscopic and crystallographic techniques resolve the spirocyclic structure and stereochemistry?

Answer:
Multi-technique validation is critical:

  • X-ray crystallography : Use SHELX software for structure refinement. For example, the spirocyclic oxaspiro[2.5]octane system can be confirmed via C–O–C bond angles (e.g., 109.5°) and torsion angles .
  • NMR spectroscopy : Employ 2D techniques (¹H-¹³C HSQC, COSY) to assign protons and carbons. Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and spiro-junction carbons (δ 90–100 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ group) .

Advanced: How do DFT calculations predict electronic properties, and what discrepancies arise versus experimental data?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity (e.g., ∆E ≈ 5 eV for similar esters ).
  • Vibrational frequencies : Compare computed IR bands (e.g., C=O stretch at ~1740 cm⁻¹) with experimental FT-IR. Discrepancies (±20 cm⁻¹) may arise from solvent effects or anharmonicity .
  • Geometric parameters : Optimized bond lengths (e.g., C–O in oxaspiro ring: 1.43 Å) should align with X-ray data within ±0.02 Å .

Advanced: How to address contradictions in spectral data during derivative characterization?

Answer:
Contradictions often stem from dynamic effects or stereochemical ambiguity :

  • Variable-temperature NMR : Resolve signal splitting caused by conformational exchange (e.g., chair-flip in spiro rings) .
  • Isotopic labeling : Use deuterated solvents to suppress exchangeable protons in ¹H NMR.
  • Crystallographic validation : If NMR suggests multiple conformers, single-crystal X-ray diffraction can unambiguously assign the dominant structure .
  • Cross-validate mass fragments : Compare experimental HR-MS with in silico fragmentation tools (e.g., CFM-ID) to rule out isobaric interferences .

Advanced: What methodologies assess the compound’s potential neuropharmacological activity?

Answer:
Molecular docking and in vitro assays are key:

  • Docking studies : Use AutoDock Vina to simulate binding to dopamine transporters (DAT). Parameterize the spirocyclic core as a rigid scaffold and optimize hydrogen bonds with DAT residues (e.g., Asp79, Ser421) .
  • In vitro uptake assays : Compare inhibition of [³H]dopamine uptake in HEK293 cells expressing hDAT. IC₅₀ values < 100 nM suggest high affinity .
  • ADMET prediction : Use SwissADME to evaluate blood-brain barrier penetration (e.g., logP ~2.5) and metabolic stability (CYP450 interactions) .

Advanced: How to analyze stereochemical purity in enantiomeric mixtures of this compound?

Answer:
Chiral separation techniques are essential:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min indicate baseline separation .
  • Circular Dichroism (CD) : Compare experimental CD spectra (e.g., Cotton effects at 220–250 nm) with DFT-simulated spectra for absolute configuration assignment .
  • X-ray anomalous dispersion : For crystalline samples, refine Flack parameters to confirm enantiomeric excess (>99% ee) .

Advanced: What are the thermal stability and decomposition pathways under storage conditions?

Answer:
Thermogravimetric analysis (TGA) and accelerated stability studies reveal:

  • TGA : Decomposition onset at ~200°C, with mass loss corresponding to COOCH₃ elimination (∆m ≈ 15%) .
  • HPLC stability : Store at –20°C in amber vials; after 6 months, ≤5% degradation occurs in acetonitrile, but ≥20% in aqueous buffers (pH 7.4) .
  • Mechanistic insights : DFT calculations identify the ester carbonyl as the most labile site for hydrolysis (activation energy ~25 kcal/mol) .

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